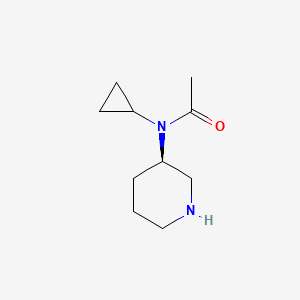

(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide

CAS No.:

Cat. No.: VC13539738

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N2O |

|---|---|

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | N-cyclopropyl-N-[(3R)-piperidin-3-yl]acetamide |

| Standard InChI | InChI=1S/C10H18N2O/c1-8(13)12(9-4-5-9)10-3-2-6-11-7-10/h9-11H,2-7H2,1H3/t10-/m1/s1 |

| Standard InChI Key | RBOXZFBSCZVMNO-SNVBAGLBSA-N |

| Isomeric SMILES | CC(=O)N([C@@H]1CCCNC1)C2CC2 |

| SMILES | CC(=O)N(C1CC1)C2CCCNC2 |

| Canonical SMILES | CC(=O)N(C1CC1)C2CCCNC2 |

Introduction

(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound is characterized by a cyclopropyl group attached to a piperidine ring, which is further substituted with an acetamide moiety. The presence of the cyclopropyl group contributes to the compound's steric and electronic properties, making it of interest for modifying biological activity or altering pharmacokinetic properties.

Synthesis Methods

The synthesis of (R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the cyclopropyl group. These methods are designed to ensure high purity levels necessary for biological testing. Continuous flow processes may be utilized on an industrial scale to enhance efficiency and yield.

Potential Biological Activities

Preliminary studies suggest that (R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide may exhibit activity at serotonin and dopamine receptors, which are critical targets in the treatment of various neurological disorders. Its structure allows it to potentially modulate these pathways, making it a candidate for further pharmacological evaluation.

Research Findings and Applications

Detailed in vitro assays are necessary to determine the compound's binding affinity and efficacy at various receptors compared to known ligands. These studies are essential for understanding its mechanism of action and potential therapeutic uses. The compound's specificity towards certain receptor subtypes could lead to improved therapeutic profiles and reduced side effects in clinical applications.

Comparison with Analogues

(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide is distinct from its analogues due to its specific stereochemistry and structural configuration. This uniqueness may enhance selectivity towards certain receptor subtypes compared to its analogs, potentially leading to better therapeutic outcomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume